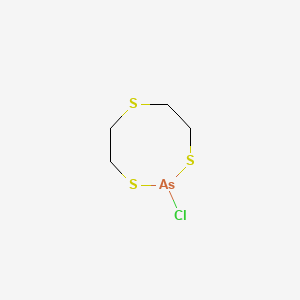
2-Chloro-1,3,6,2-trithiarsocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1,3,6,2-trithiarsocane is an organoarsenic compound characterized by the presence of chlorine, sulfur, and arsenic atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,3,6,2-trithiarsocane typically involves the reaction of arsenic trichloride with sulfur-containing reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. The reaction conditions, such as temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. Safety measures are strictly adhered to due to the toxic nature of arsenic compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-1,3,6,2-trithiarsocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: Chlorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed:
Oxidation: Arsenic pentoxide and other higher oxidation state arsenic compounds.
Reduction: Arsenic trioxide and other lower oxidation state arsenic compounds.
Substitution: Various halogenated derivatives depending on the substituent used.
Applications De Recherche Scientifique
2-Chloro-1,3,6,2-trithiarsocane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialized materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Chloro-1,3,6,2-trithiarsocane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Arsenic Trioxide: A well-known arsenic compound with similar oxidation and reduction properties.
Arsenic Pentoxide: Another arsenic compound that undergoes similar chemical reactions.
Organoarsenic Compounds: A broad class of compounds with varying structures and properties.
Uniqueness: 2-Chloro-1,3,6,2-trithiarsocane is unique due to its specific molecular structure, which imparts distinct chemical reactivity and potential applications. Its combination of chlorine, sulfur, and arsenic atoms makes it a versatile compound for various scientific and industrial uses.
Propriétés
Numéro CAS |
53006-67-0 |
|---|---|
Formule moléculaire |
C4H8AsClS3 |
Poids moléculaire |
262.7 g/mol |
Nom IUPAC |
2-chloro-1,3,6,2-trithiarsocane |
InChI |
InChI=1S/C4H8AsClS3/c6-5-8-3-1-7-2-4-9-5/h1-4H2 |
Clé InChI |
NBOQDHXLKUEQSO-UHFFFAOYSA-N |
SMILES canonique |
C1CS[As](SCCS1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



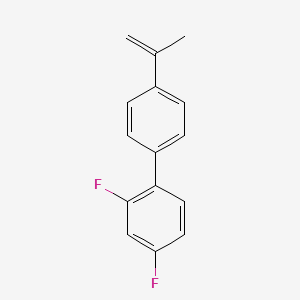
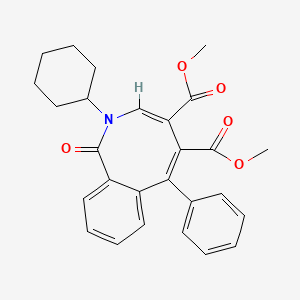
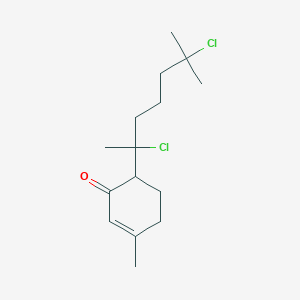
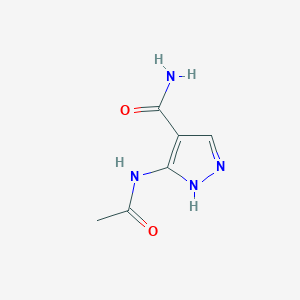
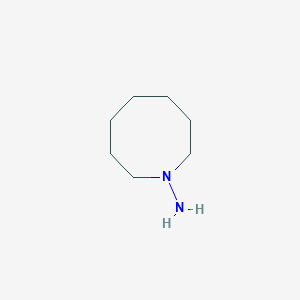
![Bicyclo[5.1.1]non-1-ene](/img/structure/B14640983.png)
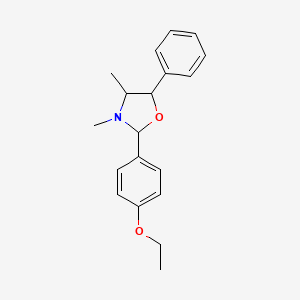
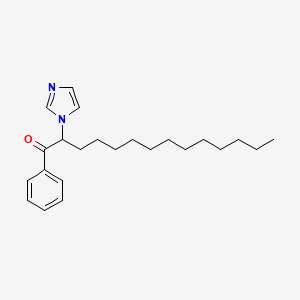
![N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14641000.png)

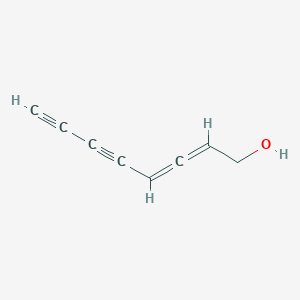
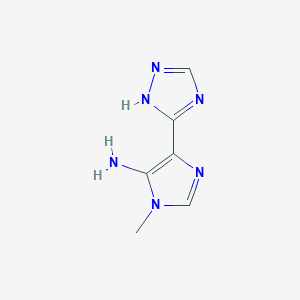
![3-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene](/img/structure/B14641042.png)
